
1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene, also known as 1-Bromo-3-methylsulfonyl-5-trifluoromethylbenzene or BMS-TFMB, is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid that is used in various synthesis and analytical techniques, as well as in the production of pharmaceuticals. BMS-TFMB is a highly reactive compound, and its reactivity is due to the presence of a bromo group, a methylsulfonyl group, and a trifluoromethyl group in its structure. This compound has been extensively studied due to its unique properties and wide range of applications.
Aplicaciones Científicas De Investigación
Organometallic Synthesis
1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene has been utilized in organometallic synthesis. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, was prepared for use in synthesizing organometallic intermediates like phenylmagnesium, -lithium, and -copper, indicating a potential application of the bromo-trifluoromethyl benzene derivatives in this field Porwisiak & Schlosser, 1996.
Multi-Coupling Reagent
The chemical has been used as a multi-coupling reagent. For example, 3-Bromo-2-(tert-butylsulfonyl)-1-propene, a compound with a structure similar to 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene, showed effectiveness in reactions with various electrophiles and nucleophiles, leading to the formation of highly functionalized sulfones Auvray, Knochel, & Normant, 1985.
Synthesis of Novel Compounds
This chemical serves as a starting material for the synthesis of new compounds. For instance, its derivatives have been used in the synthesis of ethyl esters of cis-4-(Methanesulfonyl)-cis-5-arylprolines, leading to the formation of various pyrroles and pyrrole derivatives Petrov, Kalyazin, & Somov, 2021.
Crystal Structure Analysis
The bromo- and methylsulfonyl-substituted benzene derivatives have been studied for their crystal structures, providing insights into molecular interactions such as hydrogen bonding and halogen bonding Choi, Seo, Son, & Lee, 2009.
Enabling Chemical Reactions
The compound is useful in promoting specific chemical reactions. For instance, it has been used in the synthesis of trifluoromethylated isoxazolidines, showing high regio- and stereo-selectivity, and in the generation of arynes for further chemical transformations Tsuge, Okano, & Eguchi, 1995.
Synthesis of Chiral Complexes
It has also been involved in the synthesis of planar chiral bidentate complexes, which have applications in stereochemistry and catalysis Baker, Radzey, Lucas, & Turner, 2012.
Propiedades
IUPAC Name |
1-bromo-3-methylsulfonyl-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2S/c1-15(13,14)7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPYTUQQTPNHKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682095 |
Source


|
| Record name | 1-Bromo-3-(methanesulfonyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene | |
CAS RN |
1215205-96-1 |
Source


|
| Record name | 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(methanesulfonyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine](/img/structure/B566924.png)
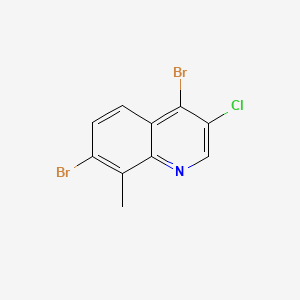
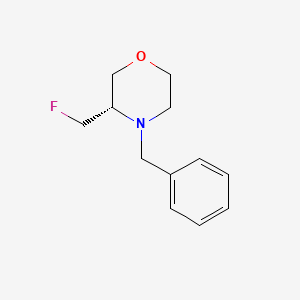
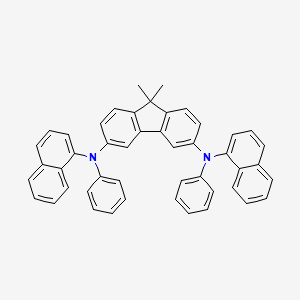
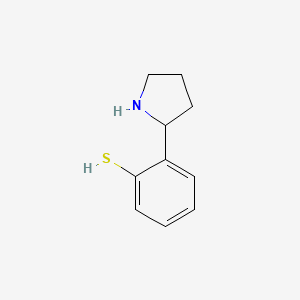
![1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride](/img/structure/B566931.png)
![N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide](/img/structure/B566932.png)

![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B566935.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B566936.png)
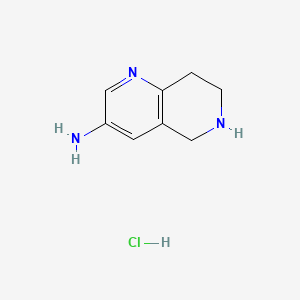
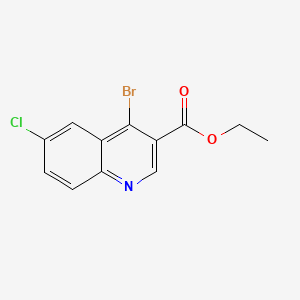
![Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy](/img/structure/B566941.png)